Product packaging for Carbamimidoylazanium;carbonate(Cat. No.:CAS No. 3425-08-9)

Carbamimidoylazanium;carbonate

Cat. No.: B146981
CAS No.: 3425-08-9
M. Wt: 180.17 g/mol
InChI Key: STIAPHVBRDNOAJ-UHFFFAOYSA-N
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Description

General Academic Relevance and Compound Context

Guanidinium (B1211019) carbonate's fundamental properties make it a subject of significant academic interest. It is an ionic compound consisting of two guanidinium cations ([C(NH₂)₃]⁺) and one carbonate anion (CO₃²⁻). researchgate.net The guanidinium cation is the conjugate acid of guanidine (B92328), a nitrogenous analogue of carbonic acid. wikipedia.org The structure of guanidinium carbonate in the solid state has been determined to be a tetragonal crystal system. iucr.org The crystal packing is characterized by extensive hydrogen bonding networks between the guanidinium ions and carbonate anions, which contribute to the stability of the crystal structure.

The compound's utility stems from its distinct chemical characteristics. It serves as a strong organic base and is used to adjust the pH in various formulations. chemicalbook.comchemicalbook.com In organic synthesis, it acts as a versatile intermediate and a precipitating agent for certain metal ions. chemicalbook.comchemicalbook.com Furthermore, its role as a protein denaturant is well-established in biochemical research. chemicalbook.comwikipedia.org

Several methods are employed for the synthesis of guanidinium carbonate. One common laboratory-scale preparation involves the reaction of guanidinium chloride with sodium carbonate. Industrially, it can be produced by melting dicyandiamide (B1669379) with ammonium (B1175870) salts to form guanidine salts, which are then treated with a base to liberate guanidine that subsequently absorbs carbon dioxide to yield guanidinium carbonate. chemicalbook.comguidechem.com Another route involves the thermal decomposition of ammonium thiocyanate. prepchem.com

The thermal decomposition of guanidinium carbonate has been a subject of study, particularly in comparison to urea (B33335). It decomposes in two steps, starting at a higher temperature than urea (165 °C vs. 135 °C), and produces melamine (B1676169) as a solid residue. researchgate.net This decomposition behavior is relevant for applications where controlled release of ammonia (B1221849) is desired. researchgate.net

Table 1: Physicochemical Properties of Guanidinium Carbonate

Property Value
IUPAC Name Carbamimidoylazanium;carbonate
Other Names Diguanidinium carbonate
CAS Number 593-85-1
Molecular Formula C₃H₁₂N₆O₃
Molecular Weight 180.17 g/mol sigmaaldrich.com
Appearance White to almost white crystalline powder chemicalbook.comchemicalbook.com
Density 1.29 g/cm³ at 22 °C
Melting Point 231 °C (decomposes)
Solubility in Water 450 g/L chemicalbook.comsigmaaldrich.com
pH ~11.7 (110 g/L solution at 20 °C) sigmaaldrich.com
Crystal System Tetragonal iucr.org

Evolution of Research Perspectives on Guanidinium Carbonate

Historically, interest in guanidinium carbonate was primarily centered on its fundamental chemical properties and its role as a simple organic salt. Early studies focused on its synthesis, basic characterization, and crystal structure. iucr.org However, the scope of research has significantly broadened in recent years, driven by the quest for new functional materials and sustainable chemical processes.

A notable area of evolving research is the use of guanidinium salts, including the carbonate, in catalysis. Guanidinium-based catalysts have shown promise in the synthesis of cyclic carbonates from carbon dioxide and epoxides, a process relevant to CO₂ utilization and green chemistry. organic-chemistry.orgrsc.orgresearchgate.net The catalytic activity is attributed to the ability of the guanidinium cation to activate epoxides through hydrogen bonding. organic-chemistry.org Furthermore, a cooperative catalyst system of an iron(III) benzoate (B1203000) complex and guanidinium carbonate has been developed for the nucleophilic ring-opening of epoxides, demonstrating improved activity over traditional catalysts. rsc.org

In materials science, guanidinium carbonate is being explored for various applications. It has been investigated as a component in the chemical mechanical polishing (CMP) of ruthenium films, where it is believed to form complexes with ruthenium oxides, facilitating their removal. researchgate.net There is also growing interest in its use for the synthesis of nanostructured materials. For instance, it has been employed as a supramolecular self-assembly agent to create porous graphitic carbon nitride (g-C₃N₄) for enhanced photocatalytic hydrogen evolution. researchgate.net Additionally, guanidinium-rich oligocarbonates are being designed as molecular transporters for the cellular delivery of siRNA. pnas.org

The study of guanidinium-carbonate interactions in aqueous solutions using molecular dynamics simulations and neutron scattering provides insights into the fundamental forces at play in biological systems, such as ion-protein interactions. nih.gov This research highlights the shift from viewing guanidinium carbonate as a simple salt to recognizing its potential as a functional component in complex chemical and biological systems. The expanding applications in areas like flame retardants, textile dyes, and pharmaceuticals further underscore the evolving and growing importance of this compound in advanced chemical sciences. marketresearchintellect.com

Table 2: Mentioned Compounds

Compound Name
This compound
Guanidinium Carbonate
Guanidinium Chloride
Sodium Carbonate
Guanidine
Carbon Dioxide
Guanidinium
Carbonate
Ammonium Thiocyanate
Dicyandiamide
Melamine
Urea
Iron(III) Benzoate
Ruthenium
Graphitic Carbon Nitride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H12N6O3 B146981 Carbamimidoylazanium;carbonate CAS No. 3425-08-9

Properties

CAS No.

3425-08-9

Molecular Formula

C3H12N6O3

Molecular Weight

180.17 g/mol

IUPAC Name

diaminomethylideneazanium;carbonate

InChI

InChI=1S/2CH5N3.CH2O3/c3*2-1(3)4/h2*(H5,2,3,4);(H2,2,3,4)

InChI Key

STIAPHVBRDNOAJ-UHFFFAOYSA-N

SMILES

C(=[NH2+])(N)N.C(=[NH2+])(N)N.C(=O)([O-])[O-]

Isomeric SMILES

C(=N)([NH3+])N.C(=N)([NH3+])N.C(=O)([O-])[O-]

Canonical SMILES

C(=[NH2+])(N)N.C(=[NH2+])(N)N.C(=O)([O-])[O-]

Other CAS No.

593-85-1

Synonyms

Carbonic acid (compound with) Guanidine

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Guanidinium Carbonate

Contemporary Synthesis Pathways for Guanidinium (B1211019) Carbonate

The industrial production of guanidinium carbonate has evolved to include several efficient pathways, starting from readily available and cost-effective raw materials. These methods are designed to produce high-purity guanidinium carbonate for its diverse applications.

One prevalent industrial method involves the reaction of dicyandiamide (B1669379) with an ammonium (B1175870) salt, such as ammonium chloride. guidechem.com The process begins by melting dicyandiamide and ammonium chloride together at high temperatures (170-230 °C) to synthesize guanidinium hydrochloride. guidechem.comontosight.ai This intermediate is then treated with an alkali to liberate the free guanidine (B92328) base. Finally, the introduction of carbon dioxide to this basic solution leads to the precipitation of guanidinium carbonate. guidechem.com

Another significant pathway starts from urea (B33335). In processes such as melamine (B1676169) manufacturing, aqueous solutions containing guanidine, urea, and its pyrolysis byproducts are generated. riverlandtrading.com Guanidinium carbonate can be isolated from these mixtures. The method involves carefully heating the aqueous solution to a temperature not exceeding 80°C to remove ammonia (B1221849) and free carbon dioxide. Subsequent evaporation under reduced pressure concentrates the solution. The introduction of liquid ammonia then selectively precipitates guanidinium carbonate, which can be separated and purified. riverlandtrading.com

A more direct synthesis has been developed using cyanamide (B42294). utexas.edu This process involves the direct reaction of a cyanamide aqueous solution with ammonia and carbon dioxide under controlled temperature (100–125 °C) and pressure. utexas.edu This method is noted for its simpler process flow and use of less hazardous materials. utexas.edu

Other reported syntheses include the reaction of guanidinium salts (like the hydrochloride) with alkali metal carbonates, such as sodium carbonate. ontosight.ainih.gov Furthermore, free guanidine base in solution will readily absorb atmospheric carbon dioxide to form guanidinium carbonate. nih.gov

Table 1: Comparison of Guanidinium Carbonate Synthesis Pathways

Starting Material(s) Key Intermediates/Reagents Process Highlights Reference(s)
Dicyandiamide, Ammonium Chloride Guanidinium hydrochloride, Alkali, Carbon dioxide High-temperature melt reaction followed by basification and carbonation. guidechem.comontosight.ai
Urea (from industrial streams) Ammonia, Carbon dioxide Isolation from byproducts of melamine synthesis via controlled heating and precipitation with liquid ammonia. riverlandtrading.com
Cyanamide, Ammonia, Carbon Dioxide - Direct reaction in an aqueous solution at elevated temperature and pressure. utexas.edu
Guanidinium Salts (e.g., Hydrochloride) Alkali Metal Carbonates (e.g., Sodium Carbonate) Salt metathesis reaction. ontosight.ainih.gov

Guanidinium Carbonate as a Precursor in Advanced Chemical Synthesis

Guanidinium carbonate's utility extends far beyond its direct applications. It serves as a fundamental building block in the synthesis of a wide array of value-added chemicals and materials due to its high nitrogen content and basicity.

In the pharmaceutical industry , it is a key intermediate for producing various active pharmaceutical ingredients (APIs). riverlandtrading.comblitchem.com It is a precursor in the synthesis of certain sulfa drugs, antibiotics, and antifungal agents. guidechem.compengshengchem.com Guanidinium derivatives synthesized from the carbonate are investigated for antiviral, antidiabetic, and antihypertensive properties. blitchem.com

The agrochemical sector utilizes guanidinium carbonate in the formulation of herbicides and fungicides. guidechem.comontosight.ai It also serves as a building block for pesticides. blitchem.com

In materials science and polymer chemistry , guanidinium carbonate is highly versatile. It is used as a precursor for nitrogen-containing flame retardants, which are valued for their low toxicity and high efficiency. nih.govalfa-chemistry.com When combined with phosphorus compounds, it exhibits synergistic flame retardant effects. nih.gov The compound also acts as a raw material for the synthesis of various polymers and resins. riverlandtrading.comsynthetikaeu.com For instance, it is used in the production of guanidinium-functionalized polycarbonates, which are explored for biomedical applications like drug delivery due to their ability to interact with cell membranes. nih.govresearchgate.net It is also a precursor for graphitic carbon nitride (g-C3N4), a metal-free photocatalyst, via thermal polymerization. researchgate.net

Furthermore, guanidinium carbonate is a reactant in the synthesis of specialty chemicals. For example, it reacts with ammonium dinitramide to produce guanidinium dinitramide, an oxidizer. atamanchemicals.com It also serves as a catalyst or pH adjusting agent in various chemical processes, including in the manufacturing of polyurethane foams and amino resins. guidechem.comriverlandtrading.comchemicalbook.com

Table 2: Applications of Guanidinium Carbonate as a Chemical Precursor

Industry / Field Synthesized Product / Application Area Significance Reference(s)
Pharmaceuticals Antivirals, Antidiabetics, Sulfa Drugs, Antifungals Serves as a key building block for diverse APIs. guidechem.comblitchem.compengshengchem.com
Agrochemicals Herbicides, Fungicides, Pesticides Provides the guanidinium moiety for active agrochemical compounds. guidechem.comontosight.aiblitchem.com
Polymer Chemistry Flame Retardants, Polycarbonates, Resins Imparts nitrogen content for flame retardancy and functional groups for advanced polymers. nih.govalfa-chemistry.comsynthetikaeu.comnih.gov
Materials Science Graphitic Carbon Nitride (g-C3N4) Acts as a nitrogen-rich precursor for photocatalytic materials. researchgate.net
Specialty Chemicals Guanidinium Dinitramide (Oxidizer) Used in the synthesis of energetic materials. atamanchemicals.com
Industrial Chemistry Catalyst, pH Regulator Employed in polymerization and resin production. guidechem.comriverlandtrading.comchemicalbook.com

Synthesis of Guanidinium Carbonate-Based Supramolecular Architectures

The guanidinium cation is a cornerstone of supramolecular chemistry. Its planar structure, high pKa, and ability to act as a multidentate hydrogen bond donor allow it to form robust and highly organized, non-covalent assemblies with various anions. nih.govresearchgate.net Guanidinium carbonate itself is a valuable starting material for creating these intricate architectures.

The interaction between the guanidinium cation and the carbonate or bicarbonate anion is a powerful tool for crystal engineering. Researchers have demonstrated the formation of "supramolecular rosette ribbons" based on the hydrogen bonding between guanidinium and hydrogen carbonate ions. nih.gov These structures showcase the predictable self-assembly driven by these specific interactions.

Guanidinium carbonate is used directly in the synthesis of more complex supramolecular systems. For example, it has been used as a reagent to create host-guest crystal lattices. In one study, mixing guanidinium carbonate with benzene-1,4-disulfonic acid led to the formation of a bis(guanidinium) benzene-1,4-disulfonate crystal. rsc.org This host structure, initially non-porous, demonstrated the ability to undergo dynamic structural reconstruction to incorporate various guest molecules, highlighting its potential for separation and sensing applications. rsc.org

The templating effect of the guanidinium cation, often introduced from guanidinium carbonate, is also crucial in the synthesis of metal-organic frameworks (MOFs). The serendipitous discovery of a guanidinium-templated copper-carbonate network with a sodalite topology paved the way for the deliberate design of a whole family of isostructural metal carbonates. researchgate.net These frameworks, incorporating metals like magnesium, manganese, iron, cobalt, nickel, zinc, and cadmium, are constructed around a network of guanidinium cations and carbonate anions, demonstrating the cation's structure-directing role. researchgate.net The hydrogen bonding between the guanidinium ions and the carbonate-metal framework is critical for the stability of these three-dimensional networks. researchgate.net These materials represent a class of degradable, small-molecule-based networks that can exhibit polymer-like properties. digitellinc.com

Catalytic Roles and Mechanistic Elucidations of Guanidinium Carbonate Systems

Organocatalytic Applications in Carbon Dioxide Utilization

The chemical fixation of carbon dioxide, an abundant and renewable C1 feedstock, into value-added chemicals is a cornerstone of green chemistry. aip.orgwgtn.ac.nzwgtn.ac.nz Guanidinium-based systems have proven to be highly effective organocatalysts in this domain, particularly for the synthesis of cyclic carbonates from epoxides and CO₂. aip.orgresearchgate.net This reaction is 100% atom-economical and provides a safer alternative to traditional routes that use toxic phosgene. aip.org

Guanidinium (B1211019) salts, including guanidinium carbonate and its derivatives like hexaalkylguanidinium halides and guanidinium iodides, are efficient catalysts for the cycloaddition of CO₂ to epoxides, yielding five-membered cyclic carbonates. organic-chemistry.orgresearchgate.netresearchgate.net These catalytic systems can operate under mild conditions, often at ambient or near-ambient temperatures and atmospheric pressure, which is a significant advantage over many other catalytic methods requiring high pressure and temperature. organic-chemistry.orgresearchgate.netrsc.org The versatility of this method allows for the conversion of various epoxides into their corresponding cyclic carbonates with high yields and selectivity. organic-chemistry.orgmdpi.com For instance, guanidinium iodide catalysts have demonstrated superior performance compared to traditional catalysts like tetrabutylammonium (B224687) iodide (TBAI) and alkali metal iodides in terms of yield. organic-chemistry.org Furthermore, guanidinium-functionalized metal-organic frameworks (MOFs) have been developed as heterogeneous catalysts, showcasing high activity and selectivity in CO₂ fixation with epoxides under solvent-free and cocatalyst-free conditions. researchgate.net

The efficiency of guanidinium-based catalysts in producing cyclic carbonates from various epoxides is a testament to their broad applicability. Research has demonstrated high yields across a range of substrates, highlighting the system's robustness.

Table 1: Catalytic Performance of Guanidinium-Based Systems in Cyclic Carbonate Synthesis

Catalyst System Epoxide Substrate Conditions Yield Selectivity Reference
Acyclic Guanidinium Iodides Various Epoxides Ambient Temp. & Pressure Good to High >99% organic-chemistry.org
Hexaalkylguanidinium Halides Various Epoxides Low Temp., Atmospheric Pressure High High researchgate.net
Guanidinium Hydrochloride/ZnI₂ Propylene (B89431) Oxide 100 °C, 1 MPa, 1.5 h 94% ≥99% mdpi.com
Guanidinium-Functionalized Zr-MOF Various Epoxides 80 °C, 0.1 MPa CO₂ High High researchgate.net
Isopropyl-Substituted Guanidinium Iodide Cyclohexane Oxide 70-80 °C, 1-5 bar CO₂ 86% - rsc.org

The catalytic prowess of guanidinium salts in CO₂ cycloaddition is not solely due to the guanidinium cation but arises from a cooperative, synergistic effect between the cation and its counter-anion. organic-chemistry.orgresearchgate.netthieme-connect.combohrium.com

The guanidinium cation plays a crucial role in activating the epoxide ring. The presence of active hydrogens (N-H groups) on the cation is essential for this activation. organic-chemistry.orgthieme-connect.com These hydrogens form hydrogen bonds with the oxygen atom of the epoxide, polarizing the C-O bond and making the epoxide more susceptible to nucleophilic attack. organic-chemistry.orgrsc.org The acidity of these N-H groups has a direct correlation with the catalytic activity; a stronger hydrogen-bonding ability leads to a lower activation barrier for the ring-opening step. rsc.orgrsc.org The structure of the cation, including its bulkiness, also influences the electrostatic interactions with the anion, which can modulate the anion's nucleophilicity. aip.org

The mechanism for the guanidinium-catalyzed cycloaddition of CO₂ to epoxides involves several key steps, elucidated through experimental studies and density functional theory (DFT) calculations. rsc.orguliege.be The process is generally understood to be a bifunctional activation mechanism.

Epoxide Activation: The reaction begins with the activation of the epoxide. The N-H groups of the guanidinium cation form hydrogen bonds with the oxygen atom of the epoxide. This interaction enhances the electrophilicity of the epoxide's carbon atoms. organic-chemistry.orgrsc.org

Nucleophilic Ring-Opening: The associated anion (e.g., a halide) then performs a nucleophilic attack on one of the epoxide's carbon atoms. aip.org This is the rate-determining step and proceeds via an Sₙ2-type mechanism, leading to the opening of the epoxide ring and the formation of a halo-alkoxide intermediate. aip.orgrsc.org

CO₂ Insertion: The highly nucleophilic oxygen of the generated alkoxide intermediate attacks a molecule of carbon dioxide, leading to the formation of a linear halocarbonate species. aip.org

Intramolecular Cyclization: Finally, an intramolecular Sₙ2-type displacement occurs. The oxygen atom of the carbonate moiety attacks the carbon atom bearing the halide, leading to ring closure. This step forms the final five-membered cyclic carbonate product and regenerates the guanidinium salt catalyst, allowing it to enter another catalytic cycle. aip.org

Recent research has also explored a unique metal-free, cation-assisted Sₙ2 ion-pair process for the synthesis of linear dialkyl carbonates, where the guanidinium cation plays a key role in facilitating the reaction at low temperatures. uliege.be

Guanidinium Carbonate in Organic Reaction Catalysis

The utility of guanidinium systems extends beyond CO₂ fixation. Their strong basicity and hydrogen-bonding capabilities make them effective catalysts in a variety of other organic transformations, including the ring-opening of cyclic carbonates and complex multicomponent reactions. tubitak.gov.trnii.ac.jp

Guanidines, particularly cyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are highly efficient organocatalysts for the aminolysis of cyclic carbonates. nii.ac.jprsc.orgrsc.org This reaction is crucial for the synthesis of poly(hydroxyurethane)s (PHUs), offering an isocyanate-free and safer route to polyurethanes. nii.ac.jp Although the aminolysis of five-membered cyclic carbonates can be slow, guanidine (B92328) catalysts significantly accelerate the reaction, even at room temperature. nii.ac.jprsc.org

DFT studies have revealed that the mechanism depends on the nature of the amine (aromatic or aliphatic). rsc.orgrsc.org The catalytic efficiency of TBD stems from its bifunctional nature, where it can simultaneously act as a Brønsted base to activate the amine and as a hydrogen-bond donor to activate the cyclic carbonate. rsc.orgrsc.org This dual role dramatically lowers the reaction's energy barrier, making TBD a much more effective catalyst than its counterparts that lack this bifunctional capability. rsc.org Kinetic studies have shown that the reaction rate constant in the presence of TBD can be about 100 times higher than in the uncatalyzed system. nii.ac.jp

Guanidinium carbonate serves as an important reagent and catalyst in multicomponent reactions (MCRs), which are highly valued in organic and medicinal chemistry for their efficiency in building complex molecules in a single step. tubitak.gov.trnih.govtandfonline.com Guanidinium salts are considered environmentally friendly catalysts for these types of reactions. tubitak.gov.tr

A prominent application is in the synthesis of substituted pyrimidines. For example, guanidinium carbonate is used in the one-pot, three-component condensation of aromatic aldehydes, acetophenones, and guanidinium carbonate itself to produce 2-amino-4,6-diarylpyrimidines. tandfonline.comresearchgate.net This method is noted for its high yields, short reaction times, and often solvent-free conditions. tandfonline.comresearchgate.net Guanidinium carbonate has also been employed in the synthesis of other heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrimidinylphosphonates, through various multicomponent strategies. nih.govresearchgate.netbeilstein-journals.org In these reactions, the basic nature of the guanidine moiety is often key to deprotonating one of the components, initiating a cascade of reactions including Knoevenagel condensation, Michael addition, and cyclization to form the final heterocyclic product. tubitak.gov.tr

Compound Index

Bifunctional Catalysis and Hydrogen-Bonding Activation Mechanisms

The catalytic efficacy of guanidinium carbonate and related guanidinium systems is deeply rooted in their capacity for bifunctional activation and their intricate hydrogen-bonding networks. These systems can concurrently or sequentially activate multiple reacting species, significantly lowering the energetic barriers of chemical transformations. The guanidinium cation, the conjugate acid of guanidine, is a particularly effective hydrogen-bond donor, a feature central to its catalytic mechanisms.

Guanidinium-based catalysts demonstrate a remarkable ability to act as bifunctional entities, often functioning as both a hydrogen-bond donor and a base. This dual role is critical in reactions such as the aminolysis of cyclic carbonates. For instance, a guanidine derivative like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown through Density Functional Theory (DFT) studies to facilitate the reaction by simultaneously activating the amine nucleophile (acting as a base) and the cyclic carbonate electrophile (acting as a H-bond donor). rsc.orgrsc.org This bifunctional activity significantly reduces the Gibbs energy of the reaction compared to catalysts that can only perform one of these roles. rsc.org The proposed mechanism for guanidine-catalyzed aminolysis of propylene carbonate suggests a three-step pathway: the nucleophilic attack of the amine on the carbonate, a proton transfer involving hydrogen bonding with the catalyst, and finally, the ring opening to form the product. rsc.orgrsc.org

This bifunctional principle extends to functionalized guanidinium ionic liquids, which have been designed as efficient acid-base catalysts for the fixation of carbon dioxide with epoxides. hkbu.edu.hk These catalysts incorporate both Lewis acid and basic sites within a single molecule. The catalytic cycle involves a synergistic effect where the hydrogen bonding from the guanidinium cation polarizes and activates the epoxide ring, making it more susceptible to nucleophilic attack by an anion, such as a bromide. hkbu.edu.hk This dual activation facilitates the epoxide ring-opening, a crucial step in the formation of cyclic carbonates. hkbu.edu.hk

The activation of substrates via hydrogen bonding is a cornerstone of guanidinium catalysis. The active hydrogens on the guanidinium cation are essential for high catalytic activity in reactions like the cycloaddition of CO₂ to epoxides. organic-chemistry.org The proposed mechanism involves the activation of the epoxide through hydrogen bonding, which enhances its electrophilicity. organic-chemistry.org The stability of the guanidinium-anion pair itself is maintained through a complex network of hydrogen bonds. acs.orgwgtn.ac.nz This interaction is so effective that specific guanidine compounds have been developed for the direct air capture of CO₂, where the guanidinium group forms strong, stabilizing hydrogen bonds with the captured carbonate anion. mdpi.com

In a notable application, guanidinium carbonate (GC) has been employed as a component of a cooperative catalyst system alongside an iron(III) benzoate (B1203000) complex for the nucleophilic ring-opening of terminal epoxides. nih.govrug.nl In this system, guanidinium carbonate was found to be as effective as the commonly used 4-dimethylaminopyridine (B28879) (DMAP), demonstrating high catalytic activity. nih.gov Mechanistic studies suggest that guanidinium carbonate functions as a "carboxylate reservoir," highlighting its active role within the catalytic cycle. nih.govrug.nl

Research Findings on Guanidinium Carbonate Catalysis

The following table presents data comparing the performance of Guanidinium Carbonate (GC) with a standard catalyst in the ring-opening of an epoxide by a carboxylic acid.

EntryCatalyst SystemConversion (%)Reference
1[Fe3O(Benzoate)6(H2O)3]NO3 / DMAP>99 nih.gov
2[Fe3O(Benzoate)6(H2O)3]NO3 / GC>99 nih.gov

Table 1: Comparison of Guanidinium Carbonate (GC) and 4-dimethylaminopyridine (DMAP) as co-catalysts in the iron-catalyzed ring-opening of a model epoxide with a carboxylic acid. The results show that GC exhibits equally high activity as DMAP. nih.gov

Overview of Guanidinium-Based Catalytic Systems

The versatility of the guanidinium moiety is evident in the variety of catalytic systems developed. The table below summarizes several such systems, the reactions they catalyze, and their proposed activation mechanisms.

Catalyst SystemReaction CatalyzedProposed Activation MechanismReference
Guanidinium IodidesCycloaddition of CO₂ to epoxidesHydrogen-bond activation of epoxide by guanidinium cation; nucleophilic attack by iodide. organic-chemistry.org
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)Aminolysis of cyclic carbonatesBifunctional activation: acts as a base to activate the amine and as an H-bond donor to activate the carbonate. rsc.org
Functionalized Guanidinium Ionic LiquidsCycloaddition of CO₂ to epoxidesAcid-base bifunctional catalysis; synergistic polarization of epoxide via H-bonding and nucleophilic attack. hkbu.edu.hk
Guanidinium Hydrochloride / ZnI₂Cycloaddition of CO₂ to epoxidesBifunctional role of Guanidinium hydrochloride activating the epoxide, coupled with Lewis acid co-catalysis. mdpi.com
Iron(III) Benzoate / Guanidinium CarbonateNucleophilic ring-opening of epoxidesCooperative catalysis; Guanidinium carbonate acts as a carboxylate reservoir. nih.govrug.nl

Table 2: Summary of various guanidinium-based catalytic systems, the reactions they facilitate, and their underlying activation mechanisms.

Advanced Structural Characterization and Supramolecular Interactions in Guanidinium Carbonate

Crystal Engineering and Design of Guanidinium (B1211019) Carbonate Frameworks

The solid-state architecture of guanidinium carbonate is a prime example of crystal engineering, where non-covalent interactions are harnessed to construct predictable and robust frameworks. The planar structure and multiple hydrogen bond donor sites of the guanidinium cation, combined with the acceptor sites of the carbonate anion, facilitate the formation of intricate and stable crystalline lattices.

Hydrogen Bonding Networks and Their Structural Enforcement

The crystal structure of guanidinium carbonate is fundamentally enforced by extensive and complex hydrogen bonding networks. The guanidinium cation, with its six available hydrogen bond donors (N-H groups), and the carbonate anion, acting as a multidentate acceptor, create a highly interconnected three-dimensional framework. iucr.org Each guanidinium ion typically provides six hydrogen bonds, leading to a stable supramolecular assembly. iucr.org

A noteworthy motif in the crystal engineering of guanidinium salts is the formation of "supramolecular rosettes." nih.govacs.orgacs.org In systems involving guanidinium and hydrogen carbonate, these rosettes can form quasi-hexagonal assemblies connected by strong N-H···O hydrogen bonds. acs.orgacs.org These motifs can further assemble into fused-rosette ribbons, which can be interlinked by other molecular connectors to form layered networks. acs.orgnih.govnih.govscinito.ai The N···O distances in these hydrogen-bonded structures typically range from 2.793 to 2.990 Å. acs.org

Polymorphism and Crystal Habit Modulation

Guanidinium carbonate crystallizes in a tetragonal system with the space group P4₁2₁2. iucr.org The crystal structure is well-defined, and its parameters have been determined with precision through crystallographic studies. iucr.org

Crystallographic Data for Guanidinium Carbonate
Crystal System Tetragonal
Space Group P4₁2₁2
Unit Cell Parameter (a) 6.982 (1) Å
Unit Cell Parameter (c) 19.635 (4) Å
Density (calculated) 1.25 g cm⁻³
Source: iucr.org

While guanidinium carbonate itself has a primary, well-characterized crystal form, its structural framework can be modulated. For instance, the formation of solvates, such as a methanol (B129727) solvate, introduces the solvent molecule into the hydrogen-bonding network, which in turn modifies the crystal packing. researchgate.net In the methanol solvate, the methanol molecule hydrogen bonds strongly to the carbonate anion. researchgate.net

Furthermore, the introduction of other species, like metal ions, can lead to significant structural changes in the resulting complex. In anhydrous guanidinium copper(II) carbonate, the guanidinium cation is not directly coordinated to the copper ion but its presence in the lattice induces significant structural alterations in the copper-carbonate anionic polymer. rsc.orggriffith.edu.au The potential for polymorphism, the existence of different crystal structures of the same compound, has been observed in related guanidinate systems, where different polymorphs can be synthesized that vary in their powder X-ray diffraction patterns. mdpi.com

Solution-Phase Interactions and Ionic Behavior of Guanidinium Carbonate

In aqueous environments, the behavior of guanidinium carbonate is dictated by the interactions between the ions themselves and with the surrounding water molecules. These interactions influence the bulk properties of the solution, such as its conductivity.

Ion Association and Conductance Studies in Aqueous Solutions

Conductance studies of dilute aqueous solutions of guanidinium carbonate at 298.15 K provide insight into its ionic behavior. nih.govacs.orgbgu.ac.il The molar conductivity of guanidinium carbonate solutions shows small deviations from the behavior expected for a fully dissociated electrolyte. nih.govbgu.ac.ilacs.org This observation suggests the presence of weak ion association between the guanidinium (Gdm⁺) and carbonate (CO₃²⁻) ions in the solution. nih.govbgu.ac.ilresearchgate.net

The analysis, performed using the Quint-Viallard theory, indicates that this ion association is not significant enough to drastically alter the electrolyte properties compared to a fully dissociated state. nih.govacs.org A distinct phenomenon observed is the hydrolysis of the carbonate anion, which leads to a noticeable increase in molar conductivities at high dilutions. nih.govacs.orgbgu.ac.ilacs.org Despite the weak association, these studies have allowed for the precise determination of the limiting ionic conductivity of the guanidinium ion. nih.govacs.orgacs.org

Ionic Conductance Parameters at 298.15 K
Limiting Ionic Conductivity of Gdm⁺ (λ°(Gdm⁺)) 51.45 ± 0.10 S cm² mol⁻¹
Conclusion from Molar Conductivity Analysis Weak ion association in solution
Source: nih.govacs.orgacs.org

The observed ion association is considered too weak to be the primary explanation for the varying protein-denaturing activities seen among different guanidinium salts. nih.govbgu.ac.il

Molecular Dynamics Simulations of Aqueous Guanidinium-Carbonate Systems

Molecular dynamics (MD) simulations, complemented by neutron scattering experiments, offer a molecular-level view of the interactions in aqueous guanidinium-carbonate solutions. nih.govacs.orgnih.gov These studies have revealed very strong hetero-ion pairing between the Gdm⁺ and CO₃²⁻ ions. nih.govnist.gov This pairing is so significant that it can lead to the formation of nanometer-scale ion aggregates or clusters within the solution. nih.govnist.gov

A critical finding from these simulations is the importance of the force field used to model the ions. nih.govacs.orgcas.cz

Full Charge Models: Simulations using standard, nonpolarizable force fields with full integer charges on the ions showed excessive ion pairing and clustering. This led to significant discrepancies when compared with experimental results from neutron scattering. nih.govacs.orgcas.cz

Scaled Charge Models: To better account for the electronic polarization effects of water, models with reduced ionic charges were employed. These simulations yielded a more regular solution structure with less extreme clustering, showing a much better fit with the experimental data. nih.govacs.orgcas.cz

This comparison highlights that accounting for electronic polarization, even implicitly through charge scaling, is crucial for accurately simulating the behavior of these ion-ion interactions in an aqueous environment. cas.cz The tendency of guanidinium ions to interact favorably with both water and other ions is a key aspect of their chemical behavior. acs.org

Computational and Theoretical Investigations of Guanidinium Carbonate

Quantum Chemical Studies on Guanidinium (B1211019) Cation and Carbonate Anion

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in detailing the structure and properties of the guanidinium cation and its interactions with anions. The guanidinium cation [C(NH₂)₃]⁺ is a planar, highly symmetrical ion with D₃ₕ symmetry, characterized by significant electron delocalization. It is recognized for its ability to form strong hydrogen bonds and its role in supramolecular chemistry. nih.govbibliotekanauki.pl Guanidinium carbonate itself is an ionic compound where two guanidinium cations are held together with a carbonate anion through ionic bonds. nih.govresearchgate.net

The electronic structure of the guanidinium cation is notable for its resonance stabilization. The positive charge is not localized on the central carbon atom but is delocalized over the entire molecule, particularly onto the nitrogen atoms. This delocalization contributes to the planarity and stability of the cation. Quantum chemical studies have explored donor-acceptor interactions within guanidinium species, confirming their electron-deficient nature and their ability to be stabilized by electron-donating groups. nih.gov

Theoretical investigations of the interaction between the guanidinium cation and various anions, such as chloride and sulfate, provide insight into the bonding with the carbonate anion. acs.org These studies, often employing methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, reveal the nature of the intermolecular forces. acs.org The primary mode of interaction is through multiple hydrogen bonds, where the N-H groups of the guanidinium cation act as hydrogen bond donors to the oxygen atoms of the anion. nih.gov In the case of guanidinium carbonate, the guanidinium cations and carbonate anions are held together by these strong ionic and hydrogen bonding interactions. nih.gov

Molecular dynamics (MD) simulations have further explored these interactions in aqueous solutions. Studies comparing force fields with full ionic charges versus those with scaled (reduced) charges to account for electronic polarization effects have shown that full-charge models can lead to an overestimation of ion pairing and clustering. acs.orgcas.cznih.gov Simulations using scaled charges provide a more accurate representation that aligns better with experimental data from neutron scattering, suggesting that electronic polarization is crucial for correctly modeling the behavior of these ions in solution. acs.orgcas.cznih.gov

Table 1: Key Features of Guanidinium Cation Electronic Structure

FeatureDescriptionComputational Method
Symmetry The isolated guanidinium cation possesses D₃ₕ symmetry, leading to a planar and highly stable structure.DFT, MP2
Bonding The C-N bonds have significant double-bond character due to resonance.NBO Analysis
Charge Delocalization The positive charge is distributed across the central carbon and the three nitrogen atoms, enhancing stability.NBO, AIM
Hydrogen Bonding The six N-H protons are effective hydrogen bond donors, leading to strong interactions with anions like carbonate.DFT, MD

Theoretical vibrational analysis is a powerful technique for understanding the molecular vibrations of guanidinium carbonate and for assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies using methods like DFT (e.g., B3LYP functional with a 6-311+G(df,dp) basis set), researchers can predict the positions of vibrational bands. researchgate.netresearchgate.net These calculations are often accompanied by a Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like stretching, bending, or rocking) to each normal mode, allowing for precise assignment of the spectral peaks. researchgate.netresearchgate.net

Studies on the guanidinium cation have provided detailed assignments for its fundamental vibrational modes. researchgate.net For instance, the asymmetric and symmetric N-H stretching vibrations are typically observed in the high-frequency region (around 3200-3500 cm⁻¹). researchgate.netresearchgate.net The C-N₃ asymmetric stretching and NH₂ scissoring modes are found in the 1600-1700 cm⁻¹ range. researchgate.net DFT calculations have also been performed for crystalline guanidinium carbonate, allowing for a comparison between theoretical predictions and experimental solid-state spectra. researchgate.net These computational studies are crucial for interpreting changes in the vibrational spectra that arise from intermolecular interactions, such as the strong hydrogen bonding present in the crystal. bibliotekanauki.pl

Table 2: Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for the Guanidinium Cation

Vibrational ModeTheoretical Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Reference
NH₂ Asymmetric Stretching~3328~3328 researchgate.net
NH₂ Symmetric Stretching~3261~3261 researchgate.net
C-N₃ Asymmetric Stretching~1678~1678 researchgate.net
NH₂ Degenerated Scissoring~1582~1582 researchgate.net
NH₂ Rocking & Twisting~1112-1132- researchgate.net
CN₃ Bending~525-558- researchgate.net

Note: Experimental frequencies can vary depending on the counter-ion and the physical state (solid, solution).

Computational Mechanistic Analysis of Guanidinium-Catalyzed Reactions

The guanidinium cation, derived from a guanidine (B92328) base, is a key species in a variety of organocatalyzed reactions. Computational studies, primarily using DFT, have been essential in elucidating the mechanisms of these reactions and understanding the origin of their reactivity and stereoselectivity. mdpi.commdpi.com

A central theme in guanidinium catalysis is its role as a bifunctional catalyst. After the neutral guanidine base deprotonates a substrate, the resulting guanidinium cation can activate an electrophile through hydrogen bonding. mdpi.com Computational studies have explored various binding modes, including a "bifunctional Brønsted acid" activation where the guanidinium ion uses two N-H groups to form a dual hydrogen bond with the electrophile. mdpi.com This mode of activation has been confirmed through computational analysis of Michael additions, phospha-Michael reactions, and isomerization reactions. mdpi.com

For example, in the bicyclic guanidine-catalyzed asymmetric cycloaddition of anthrones, DFT calculations were used to study five different plausible binding modes between the catalyst and substrates. acs.orgnih.gov The results indicated that the most favorable pathway proceeds through a dual hydrogen-bond binding mode, and the predicted enantioselectivity was in excellent agreement with experimental outcomes. acs.orgnih.gov Similarly, DFT studies on tandem aza-Michael addition/intramolecular cyclization reactions involving guanidinium salts have helped to rationalize the structural diversity of the products by analyzing the stability and reactivity of different tautomers formed during the reaction. mdpi.com

These computational analyses provide detailed energy profiles of reaction pathways, including the structures of reactants, transition states, intermediates, and products. academie-sciences.fr This allows for a deep understanding of the factors controlling the reaction, such as the role of non-covalent interactions in stabilizing transition states and the influence of the catalyst's structure on reactivity. acs.orgacademie-sciences.fr

Guanidinium Carbonate in Functional Materials and Environmental Science

Applications in Advanced Polymeric and Composite Materials

The incorporation of guanidinium (B1211019) carbonate into polymers and other materials has led to the development of functional composites with enhanced properties. Its ability to interact at a molecular level makes it a valuable additive in creating materials for electrochemical systems, high-strength fibers, and optical devices.

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, all-solid-state batteries and supercapacitors, mitigating risks like leakage and flammability associated with liquid electrolytes. mdpi.com Guanidinium carbonate has been investigated as a salt to enhance the ionic conductivity of polymer blends.

In one study, various amounts of guanidinium carbonate (GuC) were incorporated into a polymer matrix of polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) oxide (PEO) using a solution casting method. nih.gov The research found that the addition of the GuC salt altered the polymer's structural, thermal, and dielectric properties. nih.gov Analysis revealed that the salt's incorporation modified the crystalline structure of the PVP/PEO blend. nih.gov The presence of guanidinium carbonate within the polymer system was confirmed through Fourier Transform Infrared Spectroscopy (FTIR). nih.govresearchgate.net

Crucially, the addition of guanidinium carbonate was shown to increase the ionic conductivity of the polymer electrolyte. The highest conductivity was achieved at a concentration of 25 wt.% GuC, reaching a value of 3.00764 × 10⁻⁷ S/cm. nih.gov This enhancement is attributed to the increase in mobile charge carriers. These findings highlight the potential of guanidinium carbonate in developing SPEs for solid-state battery applications. nih.gov Other research has also explored guanidinium salts in PVP/PEO systems, noting that while guanidinium nitrate (B79036) yielded higher conductivity, the principle of using these salts to improve electrochemical properties is well-established. mdpi.com

Table 1: Ionic Conductivity of Guanidinium Carbonate (GuC) in PVP/PEO Solid Polymer Electrolytes

GuC Concentration (wt.%)Highest Achieved Ionic Conductivity (S/cm)
25%3.00764 × 10⁻⁷

Source: nih.gov

The production of high-performance carbon fibers from polyacrylonitrile (B21495) (PAN) precursors is a multi-step process, with thermal-oxidative stabilization being the most time-consuming and critical stage. aip.orgaip.org Research has shown that treating PAN fibers with an aqueous solution of guanidine (B92328) carbonate significantly accelerates this stabilization process. aip.orggoogle.com

The treatment works because the C=N group in guanidine carbonate acts as an accelerator for the cyclization of nitrile groups within the PAN polymer structure. aip.orgresearchgate.net This allows for the quicker formation of a thermally stable ladder-like structure, which is essential for the fiber to withstand the high temperatures of the subsequent carbonization stage without melting. aip.orgresearchgate.net Studies have found that this pretreatment can double the degree of conversion at a given temperature compared to untreated fibers. aip.org

The benefits of this accelerated process translate directly into improved final properties of the carbon fibers. For instance, PAN fibers treated with a 2% guanidine carbonate solution and subsequently carbonized at 1100°C showed a tensile strength of 392 KSI, a significant increase of 110 KSI compared to the 282 KSI of untreated fibers carbonized under the same conditions. google.com Similarly, the density of the oxidized fiber increases with the treatment, indicating a more effective stabilization. google.com The optimal concentration for treatment appears to be around 2.0 to 2.5% guanidine carbonate by weight at 50°C. google.com

Table 2: Effect of Guanidine Carbonate Pretreatment on Carbon Fiber Properties

TreatmentCarbonization Temperature (°C)Average Tensile Strength (KSI)Improvement in Tensile Strength (KSI)
Untreated1100282N/A
2% Guanidine Carbonate1100392+110
Untreated1200Not specifiedN/A
2% Guanidine Carbonate1200Not specified+118

Source: google.com

Guanidinium carbonate has also been identified as a promising organic crystal for non-linear optical (NLO) applications. NLO materials are essential for technologies like optical computing, telecommunications, and laser technology due to their ability to alter the properties of light. aip.org

Single crystals of guanidinium carbonate (GC) have been successfully grown using a slow evaporation technique. aip.orgaip.org These crystals have been studied for their third-order NLO properties using the Z-scan technique with a pulsed laser. aip.orgaip.org The results confirmed that GC exhibits significant third-order non-linear absorption, a property that leads to optical limiting behavior. aip.org The mechanism responsible for this is identified as two-photon absorption (2PA). aip.org

The nonlinear absorption coefficient (β) of guanidinium carbonate has been estimated to be 1×10⁻¹¹ m/W. aip.org This property makes it a suitable candidate for use in optical limiters, which are devices designed to protect sensitive equipment from high-intensity laser pulses. aip.org Furthermore, photoluminescence studies of GC crystals show a blue emission, suggesting potential applications in the fabrication of organic light-emitting diodes (OLEDs). aip.orgaip.org Some studies have also noted a modest second harmonic generation (SHG) efficiency, approximately 0.3 times that of the standard NLO material Potassium Dihydrogen Phosphate (KDP). researchgate.net

Table 3: Non-Linear Optical Properties of Guanidinium Carbonate (GC) Crystal

PropertyValue/ObservationApplication
NLO OrderThird-orderOptical Limiting
Nonlinear Absorption Coefficient (β)1 × 10⁻¹¹ m/WOptical Limiters
NLO MechanismTwo-Photon Absorption (2PA)Non-linear absorption
PhotoluminescenceBlue EmissionOrganic LEDs (OLEDs)
Second Harmonic Generation (SHG)0.3 times that of KDPFrequency conversion

Source: aip.orgaip.orgresearchgate.net

Environmental Remediation Strategies

The unique chemical properties of the guanidinium cation are being harnessed for innovative environmental solutions, particularly in carbon capture and the removal of pollutants from water.

Direct Air Capture (DAC) of carbon dioxide is considered a crucial negative-emission technology to combat climate change. researchgate.netosti.gov A promising and energy-efficient DAC method involves the use of aqueous guanidine solutions to capture atmospheric CO₂. researchgate.netsci-hub.st

The process works through reactive crystallization. acs.orgornl.gov The guanidine compound in an aqueous solution is sufficiently basic to absorb CO₂ from the air, which then converts to carbonate and bicarbonate anions in the water. sci-hub.stacs.org These anions then react with the protonated guanidinium cations to form a crystalline guanidinium carbonate salt that is highly insoluble in water. researchgate.netsci-hub.st This low solubility (with a Ksp of 1.0 × 10⁻⁸) allows the solid carbonate salt to be easily separated from the solution by simple filtration. researchgate.netsci-hub.st

A key advantage of this method is the energy-efficient regeneration of the sorbent. The captured CO₂ can be released from the filtered crystals by applying relatively mild heat, typically between 80°C and 120°C. researchgate.netsci-hub.st This process regenerates the guanidine sorbent quantitatively, allowing it to be recycled for further CO₂ capture. researchgate.netsci-hub.st This crystallization-based approach requires minimal energy input compared to traditional DAC systems that rely on large temperature swings for regeneration, offering a pathway to lower-cost DAC technologies. sci-hub.st

The same principle of forming insoluble salts through specific molecular interactions is applied to remove harmful anions from wastewater. Guanidinium-based ligands are effective at removing toxic oxyanions such as selenate, sulfate, and chromate (B82759) from aqueous solutions through a process of cocrystallization. nih.govacs.orgnih.gov

The effectiveness of this method relies on the ability of the guanidinium cation to act as a strong hydrogen-bond donor. It forms multiple, strong, and geometrically complementary hydrogen bonds with the oxygen atoms of the target oxyanions. nih.govacs.org This strong and selective binding leads to the formation of a highly insoluble crystalline salt, which precipitates out of the solution, thereby removing the contaminant from the water. nih.gov This approach has been shown to be highly effective, capable of reducing chromate concentrations, for example, from 1 ppm down to 10 ppb within minutes—well below the maximum contaminant level set by the U.S. Environmental Protection Agency. nih.gov While much of the research has focused on other toxic oxyanions, the underlying principle of selective precipitation via hydrogen bonding is directly applicable to carbonate and other anions. nih.govacs.org

Role in Chemical Mechanical Polishing (CMP) of Metal Films

Guanidinium carbonate, chemically known as Carbamimidoylazanium;carbonate, plays a significant role as a complexing agent in Chemical Mechanical Polishing (CMP) slurries used for the planarization of metal films in the manufacturing of advanced integrated circuits. Its effectiveness is particularly notable in the polishing of ruthenium and tantalum films.

In the CMP process, a combination of chemical and mechanical forces is used to remove excess material and achieve a flat surface. Guanidinium carbonate is added to the polishing slurry to chemically interact with the metal surface, forming complexes that are more easily removed by the mechanical action of the abrasive particles and the polishing pad.

Research into the CMP of ruthenium barrier layers has shown that the addition of guanidinium carbonate to slurries containing an oxidizer, such as hydrogen peroxide, and silica (B1680970) abrasives significantly enhances the material removal rate. researchgate.netsci-hub.se The proposed mechanism involves the oxidation of the ruthenium surface, followed by the formation of ruthenium oxide-guanidinium complexes. These complexes are mechanically weaker than the bulk ruthenium and are readily abraded. researchgate.netrsc.org Studies have indicated that the guanidinium ion is the primary component responsible for this enhanced removal. rsc.org Neither guanidinium carbonate nor hydrogen peroxide alone provides a significant increase in the removal rate; their synergistic action is crucial for efficient polishing. researchgate.net

Similarly, in the CMP of tantalum and tantalum nitride barrier films, guanidinium carbonate has been identified as an effective surface-complexing agent. clarkson.eduresearchgate.net It reacts with the tantalum oxide layer that forms on the metal's surface, creating complexes that are mechanically fragile and thus easier to remove during polishing. jos.ac.cn This action can be tailored for both acidic and alkaline slurry environments. jos.ac.cn

The application of guanidine derivatives extends to the polishing of other metals as well, such as tungsten. google.com The ability of these compounds to form complexes with metal oxides makes them valuable components in formulating slurries for various metal CMP applications, helping to achieve high removal rates and desired surface finishes.

The following table summarizes research findings on the effect of guanidinium carbonate on the removal rates of different metal films during CMP.

Metal FilmSlurry CompositionpHRemoval Rate (nm/min)Source
Ruthenium5 wt% Silica9< 5 sci-hub.se
Ruthenium5 wt% Silica + Hydrogen Peroxide9~10 sci-hub.se
Ruthenium5 wt% Silica + Guanidinium Carbonate9~15 sci-hub.se
Ruthenium5 wt% Silica + Hydrogen Peroxide + Guanidinium Carbonate9~40 sci-hub.se
TantalumColloidal Silica + Hydrogen Peroxide + 0.4 wt% Guanidine HydrochlorideAlkaline167.3 jos.ac.cn
CopperColloidal Silica + Hydrogen Peroxide + 0.4 wt% Guanidine HydrochlorideAlkaline42.6 jos.ac.cn

Conclusion and Outlook for Guanidinium Carbonate Research

Summary of Key Research Domains and Innovations

Research into guanidinium (B1211019) carbonate has led to significant advancements across multiple disciplines. The strong basicity and hydrogen-bonding capabilities of the guanidinium group are central to its utility. chemicalbook.comchemicalbook.com Key areas of innovation include materials science, supramolecular chemistry, catalysis, and biomedical applications.

Materials Science and Crystal Engineering: In materials science, guanidinium carbonate is recognized for its role in creating novel functional materials. It is a precursor in the synthesis of organic nonlinear optical (NLO) materials, which are crucial for applications in laser technology and optical data storage. aip.orgresearchgate.netias.ac.in Single crystals of guanidinium carbonate have been grown and shown to possess third-order NLO properties. aip.orgresearchgate.net The compound's ability to form extensive and robust hydrogen-bonded networks is a cornerstone of its use in crystal engineering. acs.orgiucr.orgmdpi.com Researchers have demonstrated the construction of intricate supramolecular structures, such as "rosette ribbons," by leveraging the hydrogen bonding between guanidinium cations and carbonate or bicarbonate anions. acs.orgnih.govacs.org This self-assembly process is fundamental to designing crystalline solids with specific topologies and functions, including the direct air capture of CO2, where guanidinium derivatives form stable crystalline carbonate salts. mdpi.com

Supramolecular Chemistry and Anion Binding: The guanidinium group is an excellent anion binder, capable of forming strong, directional hydrogen bonds. This property is extensively explored in supramolecular chemistry. nih.govresearchgate.net The interaction between guanidinium and carbonate or other anions has been studied to understand the principles of molecular recognition and self-assembly. iucr.org These studies are not only of fundamental interest but also serve as models for biological systems, for instance, mimicking the bicarbonate anion binding site in proteins like transferrins. iucr.org Molecular dynamics simulations have further elucidated the nature of guanidinium-carbonate interactions in aqueous solutions, providing insights relevant to ion-protein interactions. acs.orgnih.gov

Catalysis: Guanidinium salts, including the carbonate, have emerged as effective catalysts in organic synthesis, particularly for environmentally significant reactions. They have been successfully employed as catalysts for the cycloaddition of carbon dioxide (CO2) to epoxides to form cyclic carbonates, which are valuable chemical intermediates and green solvents. organic-chemistry.orgrsc.org Studies have shown that acyclic guanidinium iodides can catalyze this reaction efficiently under mild conditions, such as ambient temperature and pressure. organic-chemistry.orgthieme-connect.com The catalytic activity is attributed to the ability of the guanidinium cation to activate the epoxide through hydrogen bonding. organic-chemistry.org More recently, a cooperative catalyst system involving an iron(III) complex and guanidinium carbonate has been reported for the ring-opening of epoxides by carboxylic acids, a key reaction in coating technologies. rug.nl

Biomedical Applications: The guanidinium group is a key functional moiety in many biological molecules, most notably the amino acid arginine. This has inspired the development of guanidinium-rich molecules for biomedical purposes. A significant innovation is the creation of guanidinium-rich oligocarbonates as molecular transporters for the delivery of therapeutic agents like siRNA. nih.govnih.govresearchgate.net These oligomers can complex with siRNA, facilitate its entry into cells, and release it to achieve target protein suppression. nih.govnih.gov The biocompatible backbone, derived from glycerol (B35011) and CO2, makes these systems particularly promising. nih.gov Furthermore, guanidinium-curcumin complexes loaded onto nanoparticles have been investigated for breast cancer therapy, highlighting the role of the guanidinium moiety in enhancing cellular uptake and therapeutic efficacy. mdpi.com

The table below summarizes the primary research findings for guanidinium carbonate in these key domains.

Interactive Table: Key Research Findings of Guanidinium Carbonate
Research Domain Key Innovation/Finding Significance
Materials Science Development of organic third-order nonlinear optical (NLO) single crystals. aip.orgresearchgate.net Applications in laser technology, optical computing, and data storage.
Crystal Engineering Formation of extended hydrogen-bonded frameworks and "supramolecular rosettes". acs.orgnih.govacs.org Design of functional crystalline materials for applications like CO2 capture. mdpi.com
Catalysis Efficient catalyst for the synthesis of cyclic carbonates from CO2 and epoxides under mild conditions. organic-chemistry.orgrsc.orgthieme-connect.com Advances green chemistry by utilizing CO2 as a C1 feedstock for value-added chemicals.
Biomedical Delivery Guanidinium-rich oligocarbonates as effective, non-toxic vectors for siRNA delivery. nih.govnih.govresearchgate.net Offers a tunable and biocompatible platform for gene therapy and drug delivery.
Biochemical Research Acts as a powerful protein denaturant and a model for arginine-carbonate interactions in proteins. chemicalbook.comchemicalbook.comacs.orgnih.gov Aids in fundamental protein research and understanding of biological ion-binding mechanisms.

Future Directions and Interdisciplinary Research Opportunities

The foundational research on guanidinium carbonate opens up numerous avenues for future exploration, particularly at the intersection of different scientific disciplines. The versatility of the guanidinium cation promises continued innovation in materials science, catalysis, and medicine.

Advanced Functional Materials: The future of guanidinium-based materials lies in creating "smart" materials with tunable properties. Research could focus on integrating guanidinium carbonate or its derivatives into more complex architectures like metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) to enhance their functionality. researchgate.net For example, guanidinium-based ionic covalent-organic nanosheets (iCONs) have already shown promise for the selective sequestration of toxic oxoanions like chromate (B82759) and arsenate from water. osti.gov Future work could optimize these porous materials for higher selectivity and capacity, addressing critical environmental remediation challenges. Further exploration of its nonlinear optical properties could lead to the fabrication of advanced photonic and optoelectronic devices. aip.orgias.ac.in

Sustainable Chemistry and Energy: In catalysis, the focus will likely shift towards developing even more efficient, robust, and recyclable guanidinium-based catalytic systems. A key goal is to expand the scope of CO2 utilization beyond cyclic carbonates to other valuable products, such as dialkyl carbonates, through innovative processes like cation-assisted SN2 ion-pair mechanisms. uliege.be The role of guanidinium carbonate as a non-toxic, halide-free catalyst component is particularly appealing for industrial applications where sustainability and environmental impact are paramount. rug.nl Its use in systems for direct air capture of CO2 represents a significant opportunity in climate change mitigation technologies, warranting further research into the efficiency, stability, and regeneration of these materials. mdpi.com

Biomedical and Bio-inspired Systems: The success of guanidinium-rich oligocarbonates in siRNA delivery provides a strong foundation for developing next-generation drug and gene delivery platforms. nih.govnih.gov Future research will likely focus on fine-tuning the structure of these molecular transporters to achieve targeted delivery to specific cells or tissues, improve release kinetics, and broaden the range of therapeutic cargo. researchgate.netmdpi.com There is also potential in designing bio-inspired systems that mimic biological processes. For example, the study of guanidinium-carbonate interactions can inform the design of artificial receptors for anions or help in understanding diseases related to protein aggregation, where the denaturing properties of guanidinium salts are relevant. acs.orgnih.gov

Interdisciplinary Synergy: The most exciting opportunities lie in interdisciplinary research. Combining the principles of supramolecular chemistry with materials science can lead to self-healing polymers or adaptive materials that respond to environmental stimuli. The synergy between computational chemistry and experimental work will be crucial; molecular dynamics and quantum crystallography can provide deep insights into the hydrogen-bonding networks and reaction mechanisms that govern the behavior of guanidinium carbonate, guiding the rational design of new systems. mdpi.comnih.govacs.org This integrated approach will accelerate the discovery and optimization of guanidinium-based technologies for a sustainable and healthier future.

Q & A

Basic: What are the recommended analytical techniques for verifying the purity and structure of carbamimidoylazanium;carbonate?

Methodological Answer:
To confirm purity and structural integrity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for functional group identification, Fourier-transform infrared spectroscopy (FTIR) to detect carbonate-related vibrational modes (e.g., CO₃²⁻ bands at ~1,400 cm⁻¹), and high-performance liquid chromatography (HPLC) with a polar stationary phase for purity assessment. Mass spectrometry (MS) should validate molecular weight (theoretical: ~121.05 g/mol for this compound). Cross-reference data with safety sheets for baseline physicochemical properties .

Advanced: How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:
Conduct controlled kinetic studies by incubating the compound in buffered solutions (pH 4–10) at temperatures ranging from 4°C to 50°C. Monitor degradation via UV-Vis spectrophotometry at 220–260 nm (amide/carbonate absorbance) and quantify carbonate release via ion chromatography. Use Arrhenius plots to model temperature-dependent decomposition rates. Ensure experimental replicates are spatially randomized to avoid pseudoreplication, as highlighted in carbonate chemistry experimental guidelines .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Follow OSHA/GLP standards: use fume hoods for weighing/processing, wear nitrile gloves and chemical-resistant lab coats, and employ respiratory protection if airborne particles are generated. Store in sealed containers at room temperature, away from acids to prevent CO₂ release. Reference safety data sheets for first-aid measures (e.g., eye irrigation with saline for contamination) and ecological disposal protocols to avoid aquatic toxicity .

Advanced: How can contradictory data on this compound’s reactivity with transition metals be resolved?

Methodological Answer:
Replicate studies using standardized conditions (e.g., inert atmosphere for air-sensitive reactions). Characterize intermediates via X-ray crystallography (as in cobaltocenium complexes ) or electron paramagnetic resonance (EPR) for radical species. Compare kinetic profiles using stopped-flow spectroscopy. Perform meta-analyses of published datasets to identify confounding variables (e.g., solvent polarity, counterion effects).

Basic: What are the best practices for documenting this compound in experimental methodologies?

Methodological Answer:
Include CAS RN 8000-73-5, supplier details, batch-specific purity (>98%), and storage conditions (e.g., desiccated, dark). Specify synthesis protocols (if custom-synthesized) and validate stoichiometry via elemental analysis. Adhere to ICMJE guidelines for chemical reporting to ensure reproducibility .

Advanced: How can researchers evaluate the ecological impact of this compound in aquatic systems?

Methodological Answer:
Use microcosm assays with model organisms (e.g., Daphnia magna) under OECD Test Guidelines 202. Measure LC₅₀ values and bioaccumulation factors. Pair with high-resolution mass spectrometry to track degradation byproducts. Apply hazard quotients (HQ) by comparing environmental concentrations (PEC) to predicted no-effect levels (PNEC), as modeled for structurally related carbamates .

Basic: What solvents are compatible with this compound for solution-phase studies?

Methodological Answer:
Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers. Avoid alcohols (e.g., methanol) due to potential nucleophilic attack on the carbamimidoyl group. Confirm stability via periodic NMR checks over 24–72 hours. Pre-saturate solvents with N₂ to minimize oxidative decomposition .

Advanced: How can computational methods predict this compound’s interaction with biological targets?

Methodological Answer:
Use molecular docking (AutoDock Vina) to screen against enzymes with carbamate-binding pockets (e.g., acetylcholinesterase). Validate with molecular dynamics simulations (GROMACS) to assess binding free energy (MM-PBSA). Cross-reference with ChemDB or ZINC databases for analogous compounds’ bioactivity profiles .

Basic: What quality control steps ensure batch-to-batch consistency in this compound synthesis?

Methodological Answer:
Implement in-process controls (IPC) via thin-layer chromatography (TLC) to monitor reaction progress. Use Karl Fischer titration for moisture content (<0.5%) and inductively coupled plasma mass spectrometry (ICP-MS) to detect heavy metal contaminants. Maintain detailed batch records per ISO 9001 standards .

Advanced: How can researchers address low replication rates in studies involving this compound?

Methodological Answer:
Adopt factorial experimental designs with randomized block arrangements to isolate treatment effects. Use power analysis (G*Power) to determine minimum sample sizes. For field studies, apply spatial autocorrelation corrections. Reference marine carbonate studies for replication best practices .

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